1-Methoxy-4-(phenylethynyl)benzene

Liquid-crystalline polymers Photoalignment Birefringence

Researchers developing liquid crystal displays, tunable photonics, or photo-patternable OLED films require tolane derivatives with controlled electron-donor properties. Generic tolanes fail to deliver the necessary birefringence anisotropy or nematic phase stability. • Enables in-plane birefringence Δn = 0.25-0.27 in photo-patternable LC polymer films for AR/VR optics. • Suppresses smectic layering in nematic mixtures while maintaining high orientational order. • Serves as a reproducible Sonogashira coupling benchmark substrate (yields 86->99%). • Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 7380-78-1
Cat. No. B1585205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-(phenylethynyl)benzene
CAS7380-78-1
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C#CC2=CC=CC=C2
InChIInChI=1S/C15H12O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3
InChIKeyBXXYBNVPUWTQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxytolan Procurement-Grade Profile


1-Methoxy-4-(phenylethynyl)benzene (CAS 7380-78-1; synonyms 4-methoxytolan, p-methoxydiphenylacetylene) is a member of the diphenylacetylene (tolane) class, distinguished by a para‑methoxy donor substituent on one aromatic ring. It is a crystalline solid (mp 95–99 °C, predicted bp 339 °C, density 1.10 g cm⁻³, refractive index 1.606) with a molecular formula C₁₅H₁₂O and MW 208.26 g mol⁻¹ . Commercial sources typically supply it at ≥98 % purity . The electron‑donating methoxy group confers specific reactivity in Sonogashira cross‑coupling and distinct optical anisotropy in liquid‑crystalline materials that separate it from other tolane derivatives .

Why 4-Methoxytolan Is Irreplaceable


Substituting 4‑methoxytolan with an unsubstituted tolane, a 4‑alkyltolane, or a 4‑halotolane alters both the electronic character of the π‑system and the mesomorphic behaviour of derived materials. The methoxy group is a moderate π‑donor that raises the HOMO energy and increases polarisability anisotropy relative to methyl or halogen substituents – directly affecting key performance metrics such as birefringence (Δn) in liquid‑crystal applications [1]. Furthermore, in Pd‑catalysed Sonogashira coupling, 4‑bromoanisole (the immediate precursor to 4‑methoxytolan) displays markedly different reactivity from unsubstituted bromobenzene or 4‑bromotoluene, meaning optimised protocols are not transferable [2]. These substituent‑specific effects make generic interchange impossible without re‑optimisation and performance loss.

4-Methoxytolan Differentiation Evidence


Birefringence: Methoxy- vs. Cyano-Tolane in Copolymer Films

In methacrylate copolymer liquid crystals (CPLCs) containing photo-cross-linkable 4MCB side groups, copolymerisation with a 4‑methoxytolane comonomer generated a birefringence (Δn) of 0.25 and induced cooperative in‑plane molecular reorientation. In contrast, copolymerisation with a 4‑cyanotolane comonomer under identical conditions favoured out‑of‑plane reorientation, demonstrating that the methoxy‑terminated tolane uniquely directs the alignment geometry of the film [1]. A related homopolymer film (PMCT6M) bearing a methoxytolane moiety achieved an even higher Δn of 0.27 after LPUV exposure and annealing [2].

Liquid-crystalline polymers Photoalignment Birefringence

Sonogashira Coupling: 4-Bromoanisole vs. 4-Iodoanisole

Under microwave‑assisted, Cu‑free, solvent‑free Sonogashira conditions catalysed by in‑situ Pd ionanofluids ([PdCl₂(PPh₃)₂] in [C₈mim][NTf₂]), 4‑bromoanisole afforded 1‑methoxy‑4‑(phenylethynyl)benzene in 98 % yield (30 min, 50 °C) [1]. Under the same optimised conditions, 4‑iodoanisole gave a significantly lower yield, attributed to reduced mobility of the bulkier iodide in the viscous ionic liquid [1]. In a separate ligand‑free Pd/HAP system, >99 % conversion of 4‑iodoanisole was achieved in DMSO at 90 °C within 1 h [2].

Sonogashira coupling Catalysis Reaction optimisation

Nematic Phase: Methoxy- vs. Alkoxy-Terminated Dimers

A homologous series of symmetric liquid‑crystal dimers (1OTOmOTO1) in which two 4‑methoxytolane units are linked by oligomethylene spacers (m = 5–12) exhibited exclusively a nematic phase across the entire series [1]. This contrasts with previously reported homologues bearing long terminal alkoxy chains (e.g., n‑alkyloxy), which form layered smectic phases [1]. Within the 1OTOmOTO1 series, the even‑membered dimer 1OTO12OTO1 displayed higher birefringence (Δn) than the shorter odd‑membered 1OTO5OTO1 at comparable shifted temperatures, a parity effect attributed to the spacer conformation [1].

Liquid-crystal dimers Nematic phase Mesomorphism

AIE in Tolane Dimers: Methoxy vs. Alkoxy

The 1OTOmOTO1 dimers based on 4‑methoxytolane display aggregation‑induced emission (AIE) with the emergence of an abnormally structured fluorescence band upon aggregation. Single‑crystal X‑ray analysis revealed that the diphenylacetylene moieties adopt a face‑to‑edge orthogonal packing motif, which suppresses π–π stacking quenching and enhances fluorescence in the solid state [1]. While AIE has been observed in other tolane systems, the specific orthogonal packing mode is directly linked to the steric and electronic influence of the para‑methoxy group combined with the spacer architecture, and this behaviour is not universally observed in non‑methoxy analogs.

Aggregation-induced emission Photoluminescence Crystal engineering

Order Parameter Equivalence: Methoxy- and Cyano-Tolane

In a comparative study of nematic p,p′‑disubstituted tolanes, p‑heptyl‑p′‑methoxytolane and p‑heptyl‑p′‑cyanotolane – which possess nearly identical molecular geometries – exhibited indistinguishable orientational order parameters ⟨P₂⟩ and ⟨P₄⟩ as determined by polarised Raman scattering [1]. Both compounds followed mean‑field behaviour, unlike the commonly used reference compound 5CB (p‑pentyl‑p′‑cyanobiphenyl), which showed a depressed ⟨P₄⟩ [1]. This demonstrates that the methoxy terminus can replicate the high ordering of the strongly polar cyano group without introducing the large dielectric anisotropy and ionic conductivity issues associated with the –CN dipole.

Order parameter Nematic liquid crystals Polarised Raman spectroscopy

4-Methoxytolan Application Scenarios


High-Birefringence Compensation Films and Retarders

When designing photo‑patternable liquid‑crystalline polymer films for LCD compensation or AR/VR optics, formulations incorporating 4‑methoxytolane as a comonomer deliver in‑plane birefringence values of Δn = 0.25–0.27 with directional photocontrol, a combination that 4‑cyanotolane analogs cannot replicate due to their tendency for out‑of‑plane reorientation [1]. Procurement of high‑purity 4‑methoxytolan is therefore justified for R&D groups developing next‑generation optical films.

Smectic-Free Nematic LC Formulations

For nematic mixtures used in displays or tunable photonics, the 4‑methoxytolane core suppresses smectic layering that plagues long‑chain alkoxy‑tolane homologues, while maintaining high birefringence and mean‑field orientational ordering equivalent to cyano‑tolanes [2]. This makes 4‑methoxytolan the building block of choice for LC formulators seeking to widen the nematic range without sacrificing optical anisotropy.

AIE Materials for Solid-State Luminescence

Researchers developing solid‑state fluorophores, mechanochromic sensors, or bioimaging probes can exploit the AIE behaviour and orthogonal crystal packing unique to 4‑methoxytolan‑based dimers. The face‑to‑edge arrangement prevents aggregation‑caused quenching, providing bright solid‑state emission that non‑methoxy tolane analogs often lack [2]. Procuring 4‑methoxytolan as a precursor enables direct access to this photophysical phenotype.

Sonogashira Coupling Development and Benchmarking

The 4‑bromoanisole + phenylacetylene → 4‑methoxytolan transformation is an established model reaction for benchmarking Pd catalysts under Cu‑free, solvent‑free, or microwave‑assisted conditions, with documented yields spanning 86 % to >99 % depending on the catalytic system [3]. Methodology groups requiring a robust, well‑characterised substrate for cross‑coupling protocol development can rely on 4‑methoxytolan as a reproducible product standard.

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